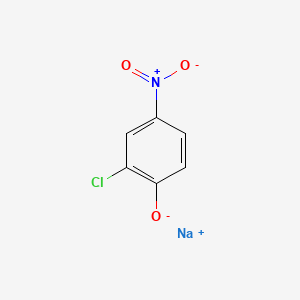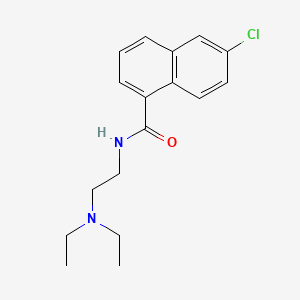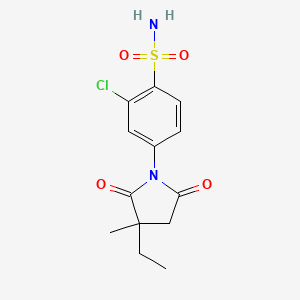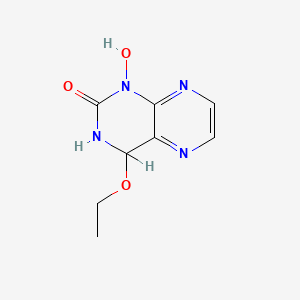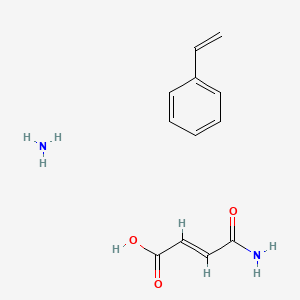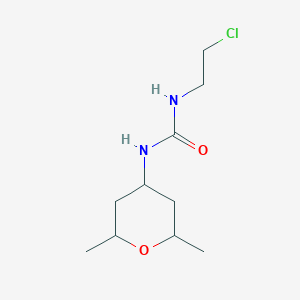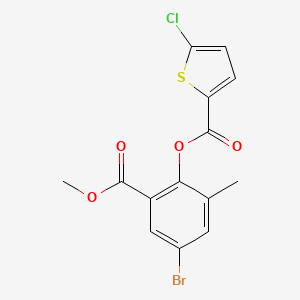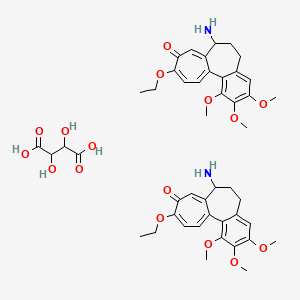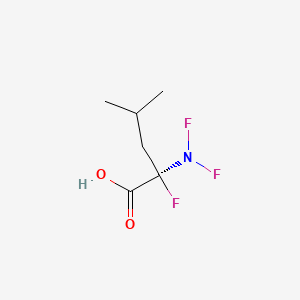
2,2'-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate is a complex organic compound with a molecular formula of C18H19N5O8S. This compound is characterized by the presence of azo, nitro, and sulfonyl functional groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate typically involves multiple steps, starting with the preparation of the azo compound. The azo compound is formed by the diazotization of 2-(methylsulphonyl)-4-nitroaniline followed by coupling with m-toluidine. The resulting azo compound is then reacted with ethylene diamine to form the imino derivative, which is subsequently acetylated to yield the final diacetate product .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during each step of the synthesis. The use of catalysts and solvents may also be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2’-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of corresponding amines from the azo group.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
2,2’-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2’-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives that may exhibit biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate: Similar structure but with different substituents on the aromatic ring.
2,2’-((4-((6-(Methylsulphonyl)benzothiazol-2-yl)azo)phenyl)imino)bisethanol: Contains a benzothiazole ring instead of a nitrophenyl group.
Uniqueness
2,2’-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
29426-52-6 |
|---|---|
Molecular Formula |
C22H26N4O8S |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
2-[N-(2-acetyloxyethyl)-3-methyl-4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C22H26N4O8S/c1-15-13-18(25(9-11-33-16(2)27)10-12-34-17(3)28)5-7-20(15)23-24-21-8-6-19(26(29)30)14-22(21)35(4,31)32/h5-8,13-14H,9-12H2,1-4H3 |
InChI Key |
AGNWOVTXIOJMKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



